Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
Overview
Description
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is a chemical compound known for its unique structure and properties It is a white solid that belongs to the class of pyrrolo[1,2-a]pyrimidines, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate, as a pyrimidine derivative, may be involved in the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids (DNA & RNA) in cells .
Result of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate typically involves organic synthesis techniques. The preparation method is complex and requires specialized laboratory conditions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-a]pyrimidine ring system. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency of industrial production. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (6S)-4,6,7,8-tetrahydro-4-oxo-Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
- Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is unique due to its specific methyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds and can lead to different applications and effects .
Biological Activity
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is a pyrimidine derivative recognized for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
- CAS Number : 1190392-23-4
- IUPAC Name : this compound
The compound features a unique tetrahydropyrrolo-pyrimidine structure that contributes to its biological activity.
This compound interacts with various biological targets:
- Inhibition of Enzymes : It has shown potential as an enzyme inhibitor, particularly in pathways related to purine and pyrimidine biosynthesis.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic index for this compound.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 25 µg/mL | |
Escherichia coli | 30 µg/mL |
These findings suggest its potential as a lead compound in developing new antibiotics.
Case Studies and Research Findings
-
Study on Anticancer Properties :
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation . -
Antimicrobial Evaluation :
In a recent investigation into antimicrobial agents, this compound exhibited notable activity against several bacterial strains. The study emphasized the need for further exploration of its mechanism and potential applications in treating infections caused by resistant strains .
Properties
IUPAC Name |
methyl (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)6-2-3-7-10-5-4-8(12)11(6)7/h4-6H,2-3H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHDVSMSHVCUIP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NC=CC(=O)N12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC2=NC=CC(=O)N12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146036 | |
Record name | Methyl (6S)-4,6,7,8-tetrahydro-4-oxopyrrolo[1,2-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190392-23-4 | |
Record name | Methyl (6S)-4,6,7,8-tetrahydro-4-oxopyrrolo[1,2-a]pyrimidine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190392-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (6S)-4,6,7,8-tetrahydro-4-oxopyrrolo[1,2-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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